The synthesis of 3-Phenyl-3-pyridin-2-ylpropan-1-amine can be achieved through several methods, typically involving the following steps:
For instance, one synthetic route involves the alkylation of a pyridine derivative with a phenyl group followed by reductive amination to introduce the amine functionality .
The molecular structure of 3-Phenyl-3-pyridin-2-ylpropan-1-amine features a central propanamine backbone with phenyl and pyridine substituents. Key structural details include:
CC(C)N(CCC(c1ccccc1)c2ccccn2)C(C)C
InChI=1S/C20H28N2/c1-16(2)22(17(3)4)15-13-19(18-10-6-5-7-11-18)20-12-8-9-14
The compound exhibits a chiral center at the carbon atom adjacent to the amine group, leading to potential stereoisomerism which can influence its biological activity.
3-Phenyl-3-pyridin-2-ylpropan-1-amine can participate in various chemical reactions:
These reactions are significant for modifying its pharmacological properties or for synthesizing related compounds .
The mechanism of action for 3-Phenyl-3-pyridin-2-ylpropan-1-amine primarily revolves around its role as an antihistamine. It acts by blocking H1 histamine receptors, which prevents histamine from exerting its effects on target tissues. This action alleviates symptoms associated with allergic reactions such as itching, swelling, and vasodilation.
Additionally, the compound may exhibit anticholinergic properties, contributing to its sedative effects by inhibiting acetylcholine receptors in the nervous system.
The physical and chemical properties of 3-Phenyl-3-pyridin-2-ylpropan-1-amines are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 312.46 g/mol |
Melting Point | Approximately 30–34 °C |
Boiling Point | 348.3 °C |
Density | 1.018 g/cm³ |
Solubility | 0.377 g/L |
Flash Point | 164.5 °C |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its flammability at elevated temperatures .
3-Phenyl-3-pyridin-2-ylpropan-1-amines have several applications:
The systematic International Union of Pure and Applied Chemistry name for this compound is N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine, reflecting its core chemical architecture: a propan-1-amine backbone bearing phenyl and pyridin-2-yl substituents at the 3-position, with dimethyl modification of the amine group. It is historically designated as Pheniramine in pharmaceutical contexts, with Brompheniramine and Chlorpheniramine representing halogenated derivatives developed subsequently. The compound is cataloged under multiple identifiers, including Chemical Abstracts Service Registry Number 86-21-5 and PubChem Compound ID 66665701 [4].
Structurally, this molecule belongs to the arylalkylamine class, integrating two distinct heteroaromatic systems:
The absence of a plane of symmetry at the central carbon (C-3) generates chirality, permitting R- and S-enantiomers with differential biological activities. Key bond parameters established through density functional theory calculations include a C(aromatic)-C3 bond length of 1.495 Å and C3-Cα distance of 1.542 Å, while the dimethylamino group adopts a near-tetrahedral geometry (C-N-C angle ≈ 108.6°) [2] .
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine |
Pharmaceutical Name | Pheniramine |
Chemical Abstracts Service Registry Number | 86-21-5 |
PubChem Compound ID | 66665701 |
Common Synonyms | Prophenpyridamine; Tripoton; Pyriton |
The compound emerged in the late 1940s as Prophenpyridamine (branded Tripoton), representing an early synthetic antihistamine with reduced sedative effects compared to ethylenediamine derivatives dominant at that time. Its discovery catalyzed systematic structure-activity explorations that yielded clinically superior halogenated analogs:
These derivatives established the propylamine class of antihistaminics, characterized by their γ-aminopropane linker between aromatic systems. The compound’s structural modularity—permitting facile substitution at phenyl C4—facilitated rapid medicinal optimization while retaining core pharmacophoric elements [4] [8].
Beyond antihistaminic applications, the molecule became a template for neurological probes when structural modifications yielded:
This evolution exemplifies scaffold repurposing in drug development, where the tertiary amine serves as a conserved binding anchor across therapeutic targets [8].
The molecule exemplifies molecular hybridization strategy, merging pharmacophores from benzene (hydrophobic stabilization) and pyridine (dipole interactions) into a unified chemical entity. Density functional theory analyses reveal charge distribution asymmetries, with Mulliken charges of -0.102 e⁻ on pyridinic nitrogen versus +0.321 e⁻ on the dimethylamino nitrogen, creating a zwitterionic-like electronic profile that facilitates receptor engagement [2].
Table 2: Key Physicochemical Properties
Property | Value/Characteristic | Method/Reference |
---|---|---|
Solubility in Water | Low (hydrophobic dominant) | Solubilityofthings.com [4] |
Solubility in Ethanol | High (38 mg/mL) | Experimental measurement |
pKa (amine) | 9.12 ± 0.15 | Potentiometric titration |
LogP (octanol/water) | 3.78 | Computational DFT study |
Dipole Moment | 2.34 Debye | B3LYP/6-31+G(d,p) [2] |
The conformational flexibility of the propylamine chain enables adaptive binding to diverse biological targets. Nuclear magnetic resonance studies demonstrate preferential gauche orientation between the pyridyl group and proximal methylene, stabilized by intramolecular CH-π interactions (energy difference ≈ 2.3 kcal/mol relative to anti conformer) . This dynamic folding profile enhances molecular recognition processes.
In pharmacological research, the compound serves as a:
Table 3: Computational Chemistry Parameters
Computational Parameter | Value | Methodology |
---|---|---|
HOMO Energy | -6.18 eV | DFT/B3LYP/6-31+G(d,p) |
LUMO Energy | -1.87 eV | DFT/B3LYP/6-31+G(d,p) |
HOMO-LUMO Gap | 4.31 eV | [2] |
Molecular Electrostatic Potential Max | +0.081 a.u. (amine site) | |
Molecular Electrostatic Potential Min | -0.063 a.u. (pyridine N) |
Vibrational spectroscopy reveals distinctive signatures, including:
The compound’s supramolecular behavior manifests in cyclodextrin inclusion complexes studied for drug delivery enhancement, where phenyl group encapsulation predominates over pyridine. Nuclear Overhauser effect spectroscopy confirms 3:1 host-guest stoichiometry with β-cyclodextrin, leveraging hydrophobic interactions [2]. This exemplifies its utility in materials science beyond medicinal applications.
Future research directions include exploiting its:
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6